molecular formula C11H11ClO3 B15254267 Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate

Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate

Cat. No.: B15254267
M. Wt: 226.65 g/mol
InChI Key: KWMQSPQCPXCPFD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate is a high-purity oxirane derivative offered for chemical and pharmaceutical research. This compound features a chlorinated methyl-phenyloxirane core esterified with a methyl group, making it a valuable intermediate for exploring structure-activity relationships and synthesizing more complex molecules . Researchers may investigate its potential as a precursor or analog in synthetic pathways, similar to other phenyl-substituted oxirane carboxylates . It is critical to note that certain closely related epoxide compounds, such as Methyl 2-methyl-3-phenyloxirane-2-carboxylate (BMK methyl glycidate), are listed as scheduled chemical substances in some jurisdictions due to their potential for diversion . All researchers are responsible for understanding and complying with all applicable local, national, and international regulations governing the handling, storage, and use of this chemical. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the available Safety Data Sheet (SDS) for safe handling procedures.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C11H11ClO3/c1-10(8-6-4-3-5-7-8)11(12,15-10)9(13)14-2/h3-7H,1-2H3

InChI Key

KWMQSPQCPXCPFD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C(=O)OC)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate can be synthesized through various methods. One common approach involves the epoxidation of phenylpropene using a peroxide as the oxidizing agent . Another method involves the epoxidation of phenylacetone to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of oxidizing agents, are optimized to achieve the best results .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: The presence of chlorine in the target compound increases molecular weight by ~62.5 g/mol compared to the non-chlorinated analogue . Chlorine also enhances electrophilicity, making the epoxide ring more susceptible to nucleophilic attack (e.g., in ring-opening reactions).
  • Lipophilicity : The cyclopentyl analogue is more lipophilic (due to aliphatic cyclic substituents) than the phenyl-containing compound, which may affect solubility in polar solvents.

Reactivity and Stability

  • Epoxide Ring Stability: The electron-withdrawing chlorine atom in the target compound destabilizes the epoxide ring compared to non-chlorinated analogues, increasing its reactivity toward nucleophiles like amines or thiols .
  • Stereochemical Influence: The (2R,3S)-configuration in the non-chlorinated analogue highlights the role of stereochemistry in dictating reaction pathways, such as asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves epoxidation of precursor alkenes or nucleophilic substitution on preformed oxiranes. Key parameters include solvent choice (e.g., dichloromethane or toluene), temperature control (room temperature to 60°C), and catalysts such as phase-transfer agents. For optimization, use Design of Experiments (DoE) to systematically vary reaction time, stoichiometry, and solvent polarity. Monitor progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane. Characterize intermediates via 1^1H/13^13C NMR to confirm regioselectivity and stereochemistry .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H NMR to identify the oxirane ring protons (δ 3.5–4.5 ppm) and substituent environments. 13^13C NMR confirms ester carbonyl (δ ~170 ppm) and chlorine-substituted phenyl carbons.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the stereochemistry of the oxirane ring and chlorine positioning. Use ORTEP-3 for visualizing thermal ellipsoids and validating bond angles .
  • IR Spectroscopy : Detect ester C=O stretches (~1740 cm1^{-1}) and epoxide ring vibrations (~1250 cm1^{-1}) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Methodological Answer : The oxirane ring undergoes nucleophilic ring-opening reactions (e.g., with amines, thiols, or Grignard reagents) to yield diols or substituted derivatives. The chlorine atom on the phenyl ring participates in Suzuki-Miyaura cross-coupling or SNAr reactions. To avoid side reactions, protect the ester group via silylation before functionalizing the oxirane .

Advanced Research Questions

Q. How can computational methods predict the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states during ring-opening reactions. Compare computed activation energies for different stereochemical pathways. Validate predictions experimentally via 1^1H NMR coupling constants or X-ray structures of products. Software like Gaussian or ORCA is recommended for modeling .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Comparative Assays : Test the compound against standardized microbial strains (e.g., E. coli ATCC 25922) and cancer cell lines (e.g., HeLa) under identical conditions.
  • Enantiomeric Purity : Use chiral HPLC to isolate enantiomers and assess their individual bioactivities. Contradictions often arise from racemic mixtures exhibiting mixed mechanisms.
  • Mechanistic Studies : Perform proteomic profiling or transcriptomics to identify target pathways (e.g., enzyme inhibition vs. membrane disruption) .

Q. How can reaction intermediates be trapped and analyzed to elucidate mechanistic pathways?

  • Methodological Answer :

  • Low-Temperature Quenching : Conduct reactions at −78°C in THF or DMF to stabilize intermediates.
  • In Situ Spectroscopy : Use cryo-ESI-MS or time-resolved IR to capture transient species.
  • Isotopic Labeling : Introduce 18^{18}O or 13^{13}C labels into the oxirane ring to track bond cleavage/rearrangement via MS or NMR .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : The compound’s low melting point and hygroscopicity complicate crystallization. Strategies include:

  • Solvent Screening : Test mixed solvents (e.g., ether/hexane) to induce slow nucleation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., ethyl-substituted derivatives).
  • High-Throughput Crystallization : Use robotic platforms to screen >100 solvent combinations. Refine data with SHELXL and validate using the WinGX suite .

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